molecular formula C11H14BrNO B11770589 3-(4-Bromophenoxy)-1-methylpyrrolidine

3-(4-Bromophenoxy)-1-methylpyrrolidine

Cat. No.: B11770589
M. Wt: 256.14 g/mol
InChI Key: YLDDHEOKJDSBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenoxy)-1-methylpyrrolidine is a brominated pyrrolidine derivative characterized by a methyl group at the 1-position of the pyrrolidine ring and a 4-bromophenoxy substituent at the 3-position. The bromophenoxy group introduces both steric bulk and electronic effects, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-(4-bromophenoxy)-1-methylpyrrolidine

InChI

InChI=1S/C11H14BrNO/c1-13-7-6-11(8-13)14-10-4-2-9(12)3-5-10/h2-5,11H,6-8H2,1H3

InChI Key

YLDDHEOKJDSBRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Imine Formation : The aldehyde group of 4-bromobenzaldehyde reacts with the secondary amine of 1-methylpyrrolidine to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride selectively reduces the imine bond to yield the tertiary amine product.

Key Reaction Parameters

ParameterValue/Detail
SolventMethanol or ethanol
TemperatureRoom temperature (20–25°C)
Reducing AgentSodium cyanoborohydride
Reaction Time12–24 hours (monitored by TLC)
YieldNot explicitly reported

This method is favored for its operational simplicity and compatibility with acid-sensitive substrates. However, the absence of yield data in available literature limits its industrial scalability assessment.

StepConditions
Substrate4-Methyl-3-nitropyridine
Catalyst10% Pd/C or Raney Ni
SolventMethanol
Pressure0.5 MPa H2
Temperature30–40°C
Yield95–97%

Adapting such conditions could streamline the reduction of nitro intermediates in multi-step syntheses of the target compound.

Comparative Analysis of Methods

MethodStrengthsWeaknesses
Reductive AminationSingle-step, mild conditionsUnreported yields; mechanistic ambiguity
Nucleophilic SubstitutionHigh selectivityRequires functionalized intermediates
Catalytic HydrogenationHigh yields (95%+)Limited direct evidence for target compound

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-1-methylpyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted pyrrolidine derivative, while oxidation might introduce a carbonyl group, resulting in a ketone or aldehyde derivative.

Scientific Research Applications

3-(4-Bromophenoxy)-1-methylpyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its pyrrolidine structure.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-1-methylpyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The bromophenoxy group can enhance the compound’s affinity for certain biological targets, while the pyrrolidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-(4-Bromophenoxy)-1-methylpyrrolidine and related compounds in terms of molecular structure, physicochemical properties, and functional attributes.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Linkers Key Features Reference
3-(4-Bromophenoxy)-1-methylpyrrolidine C₁₁H₁₄BrNO ~256 Direct ether linkage, methyl Compact structure; potential for hydrogen bonding via ether oxygen Target
1-(3-(4-Bromophenoxy)propyl)pyrrolidine C₁₃H₁₈BrNO 284.19 Propyl linker, bromophenoxy Higher lipophilicity; discontinued (stability/synthesis issues suspected)
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine C₁₃H₁₈BrNO 284.19 Ethyl linker, 3-methylphenoxy Enhanced steric bulk; no known hazards reported
3-(4-Bromophenyl)-1-methylpyrrolidine C₁₁H₁₄BrN 240.14 Direct phenyl attachment (no ether) Reduced polarity; 95% purity
1-((4-Bromophenyl)sulfonyl)pyrrolidine C₁₀H₁₂BrNO₂S 298.18 Sulfonyl group Strong electron-withdrawing effects; altered solubility profile
3-(2-Methoxyphenyl)-1-methylpyrrolidine C₁₂H₁₇NO 191.27 Methoxy substituent Lower molecular weight; electron-donating group may enhance bioavailability

Structural Variations and Functional Group Impact

  • Linker Flexibility : Compounds with propyl or ethyl linkers (e.g., ) exhibit increased molecular flexibility and lipophilicity compared to the target compound’s direct ether linkage. However, longer linkers may reduce metabolic stability .
  • In contrast, the sulfonyl group in introduces strong electron-withdrawing properties, which could enhance reactivity in nucleophilic environments.
  • Electronic Profiles: The target compound’s ether oxygen enables hydrogen bonding, a feature absent in the direct phenyl analog (). The methoxy group in provides electron-donating effects, contrasting with the bromophenoxy group’s electron-withdrawing nature.

Biological Activity

3-(4-Bromophenoxy)-1-methylpyrrolidine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological targets, antibacterial properties, and relevant case studies.

Binding Affinity

Research indicates that 3-(4-Bromophenoxy)-1-methylpyrrolidine exhibits significant binding affinity to various biological targets, particularly enzymes involved in metabolic processes. These interactions suggest potential applications in drug development aimed at modulating enzyme activity for therapeutic purposes.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 3-(4-Bromophenoxy)-1-methylpyrrolidine against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 μg/ml, indicating potent antibacterial effects. Notably, it was effective in eradicating MRSA persister cells, which are typically resistant to conventional antibiotics .

The mechanism underlying the antibacterial activity involves disruption of the bacterial cell envelope, leading to cell lysis. This action was confirmed through microscopic analyses, which showed significant morphological changes in bacterial cells upon exposure to the compound .

Safety Profile

In vitro studies have shown that 3-(4-Bromophenoxy)-1-methylpyrrolidine does not induce significant hemolysis in human red blood cells, suggesting a favorable safety profile for potential therapeutic applications. In vivo toxicity studies also indicated high safety margins when administered at elevated doses .

Study 1: Antibacterial Efficacy Against MRSA

A phenotypic screening study evaluated the efficacy of 3-(4-Bromophenoxy)-1-methylpyrrolidine against various bacterial strains, including MRSA. The study reported:

  • Inhibition Zones : The compound produced inhibition zones measuring 17 mm against E. coli and 15 mm against S. aureus.
  • Resistance Development : No significant resistance was observed after multiple passages with MRSA, contrasting sharply with traditional antibiotics that often lead to rapid resistance development .

Study 2: Structural Activity Relationship (SAR)

Further investigations into the structure-activity relationship of related compounds revealed that modifications to the bromophenyl group significantly influenced antibacterial potency. Compounds with similar structural frameworks but different substituents exhibited varying degrees of activity, underscoring the importance of molecular structure in determining biological efficacy .

Table 1: Antibacterial Activity of 3-(4-Bromophenoxy)-1-methylpyrrolidine

Bacterial StrainMIC (μg/ml)Inhibition Zone (mm)
MRSA3.12515
E. coli6.2517

Table 2: Comparative Analysis of Related Compounds

Compound NameMIC (μg/ml)Resistance Development
3-(4-Bromophenoxy)-1-methylpyrrolidine3.125None
Traditional Antibiotic AVariesRapid
Traditional Antibiotic BVariesRapid

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-Bromophenoxy)-1-methylpyrrolidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromophenol and a 1-methylpyrrolidine derivative. Key steps include:

  • Use of alkyl halides (e.g., chloroethylpyrrolidine) under basic conditions (e.g., K₂CO₃) to facilitate ether bond formation.
  • Optimization of solvent polarity (e.g., DMF or acetonitrile) and temperature (80–100°C) to enhance reaction rates.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield improvements by controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and inert atmospheres to prevent oxidation .

Q. How should researchers characterize the structural and purity aspects of 3-(4-Bromophenoxy)-1-methylpyrrolidine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for bromophenyl; pyrrolidine protons at δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~270–280).
  • HPLC/GC : Assess purity (>95%) using reverse-phase HPLC (C18 column, methanol/water mobile phase) or GC with flame ionization detection.
  • Melting Point : Compare observed mp (e.g., 105–110°C) to literature values for consistency .

Q. What safety precautions are necessary when handling 3-(4-Bromophenoxy)-1-methylpyrrolidine?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks, as brominated compounds may release toxic vapors upon decomposition.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and oxidation.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-(4-Bromophenoxy)-1-methylpyrrolidine derivatives?

  • Methodological Answer :

  • Single-Crystal Growth : Use slow evaporation from ethanol or DCM to obtain high-quality crystals.
  • Data Collection : Perform at low temperatures (100–150 K) to minimize thermal motion artifacts.
  • Analysis : Refine bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles to confirm spatial arrangement. Compare with density functional theory (DFT) models for validation.
  • Case Study : Structural reports of analogous bromophenyl-pyrrolidine compounds show intramolecular hydrogen bonding (N–H⋯O) influencing conformational stability .

Q. What strategies address contradictory data between synthetic yields and computational predictions for this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR spectroscopy to detect intermediates and adjust reaction pathways.
  • Computational Calibration : Employ software (e.g., Gaussian, ORCA) to recalculate activation energies, considering solvent effects (SMD model) and steric hindrance from the methyl group.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity) affecting yield discrepancies .

Q. How does the bromophenoxy group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing bromine atom deactivates the phenyl ring, reducing nucleophilic attack at the para position.
  • Leaving Group Stability : Bromine’s polarizability enhances leaving group ability in SNAr (nucleophilic aromatic substitution) reactions.
  • Experimental Validation : Compare reaction rates with non-halogenated analogs using kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .

Q. What methodologies determine the biological activity of 3-(4-Bromophenoxy)-1-methylpyrrolidine in pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., PDB: 1M17) using AutoDock Vina, focusing on pyrrolidine’s conformational flexibility.
  • ADMET Profiling : Assess metabolic stability (human liver microsomes) and toxicity (Ames test) to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.